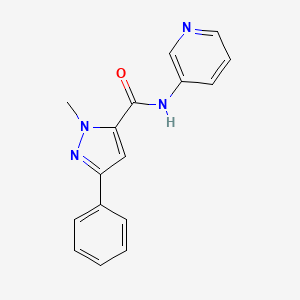![molecular formula C23H29N3O5 B10992368 N-[2-methoxy-5-(morpholin-4-ylcarbonyl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B10992368.png)
N-[2-methoxy-5-(morpholin-4-ylcarbonyl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-METHOXY-5-(MORPHOLINE-4-CARBONYL)PHENYL]-2-[4-(1H-PYRROL-1-YL)OXAN-4-YL]ACETAMIDE is a complex organic compound that features a variety of functional groups, including methoxy, morpholine, pyrrole, and oxane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-METHOXY-5-(MORPHOLINE-4-CARBONYL)PHENYL]-2-[4-(1H-PYRROL-1-YL)OXAN-4-YL]ACETAMIDE typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the intermediate compounds separately and then couple them using a series of reactions such as amide bond formation, nucleophilic substitution, and cyclization reactions.
Amide Bond Formation: The morpholine-4-carbonyl group can be introduced via an amide bond formation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).
Nucleophilic Substitution: The methoxy group can be introduced through a nucleophilic substitution reaction, where a methoxy-containing nucleophile reacts with an electrophilic aromatic compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for more efficient and scalable reactions, as well as the development of greener chemistry approaches to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[2-METHOXY-5-(MORPHOLINE-4-CARBONYL)PHENYL]-2-[4-(1H-PYRROL-1-YL)OXAN-4-YL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The amide bond can be reduced to an amine under strong reducing conditions.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like HNO3 (nitric acid) for nitration or Br2 (bromine) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl or carbonyl derivative, while reduction of the amide bond would yield an amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine: It may have potential therapeutic applications, particularly if it exhibits activity against certain diseases or conditions.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-METHOXY-5-(MORPHOLINE-4-CARBONYL)PHENYL]-2-[4-(1H-PYRROL-1-YL)OXAN-4-YL]ACETAMIDE would depend on its specific biological target. Generally, compounds with similar structures can interact with proteins, enzymes, or receptors in the body, modulating their activity. The morpholine and pyrrole groups may allow the compound to bind to specific sites on these targets, while the methoxy and oxane groups could influence its overall pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
N-[2-METHOXY-5-(MORPHOLINE-4-CARBONYL)PHENYL]-2-[4-(1H-PYRROL-1-YL)OXAN-4-YL]ACETAMIDE: can be compared to other compounds with similar functional groups, such as:
Uniqueness
The uniqueness of N-[2-METHOXY-5-(MORPHOLINE-4-CARBONYL)PHENYL]-2-[4-(1H-PYRROL-1-YL)OXAN-4-YL]ACETAMIDE lies in its combination of functional groups, which may confer specific biological activities not seen in other compounds. Its structure allows for multiple points of interaction with biological targets, potentially leading to unique pharmacological profiles.
Properties
Molecular Formula |
C23H29N3O5 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-[2-methoxy-5-(morpholine-4-carbonyl)phenyl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
InChI |
InChI=1S/C23H29N3O5/c1-29-20-5-4-18(22(28)25-10-14-31-15-11-25)16-19(20)24-21(27)17-23(6-12-30-13-7-23)26-8-2-3-9-26/h2-5,8-9,16H,6-7,10-15,17H2,1H3,(H,24,27) |
InChI Key |
XZJXIADNPCNPII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCOCC2)NC(=O)CC3(CCOCC3)N4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(propan-2-yl)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B10992285.png)
![N-{4-[(4-benzylpiperidin-1-yl)carbonyl]phenyl}morpholine-4-carboxamide](/img/structure/B10992292.png)
![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B10992294.png)

![2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B10992311.png)
![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B10992322.png)
![N-(3-chloro-4-methoxyphenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B10992349.png)
![Ethyl 2-({[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10992350.png)
![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-phenoxyphenyl)propanamide](/img/structure/B10992351.png)
![N-(4,5-dimethylthiazol-2-yl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B10992354.png)
![N-(2-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10992358.png)
![4-({[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}amino)butanoic acid](/img/structure/B10992361.png)
![6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)hexanamide](/img/structure/B10992364.png)
![1-[4-(azepan-1-ylsulfonyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone](/img/structure/B10992365.png)
